8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that falls under the category of xanthine derivatives These compounds often exhibit a range of biological activities, notably in the fields of pharmacology and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:
Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.
The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Further purification can be done using recrystallization techniques to ensure high purity of the final product.
Industrial Production Methods
For industrial-scale production, the process might involve:
Continuous flow reactors: to ensure consistent reaction conditions and higher yields.
Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.
Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.
Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide
Reducing Agents: : Sodium borohydride, Lithium aluminum hydride
Nucleophiles: : Halides, Thiols, Amines
Major Products Formed from These Reactions
Oxidation leads to ketones or carboxylic acids.
Reduction forms dihydro derivatives.
Substitution can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry
Acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Used in studying electron transfer processes due to its redox properties.
In Biology
Investigated for its potential as a phosphodiesterase inhibitor , impacting cellular signaling pathways.
Explored as an adenosine receptor antagonist , which could influence various physiological processes.
In Medicine
Potential use in treating cardiovascular diseases due to its effect on blood flow and heart rate.
Possible applications in neurology for its influence on neurotransmitter release and uptake.
In Industry
Employed in pharmaceutical formulations as an active ingredient or intermediate.
Used in agrochemicals for its impact on plant growth regulators.
Mechanism of Action
This compound exerts its effects primarily by interacting with specific molecular targets:
Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.
Blocking adenosine receptors: , which affects neurotransmission and vascular tone.
Comparison with Similar Compounds
Comparison
Similar to other xanthine derivatives like caffeine and theophylline , it shares structural motifs but differs in the substitution patterns, leading to distinct pharmacological profiles.
Similar Compounds
Caffeine: : A well-known stimulant with a simpler structure.
Theophylline: : Used in respiratory diseases like asthma.
Paraxanthine: : A metabolite of caffeine with similar stimulant effects.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHLJVXYCFARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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